molecular formula C₂₇H₃₈N₂O₇ B1141203 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione CAS No. 169564-26-5

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione

Cat. No.: B1141203
CAS No.: 169564-26-5
M. Wt: 502.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, a highly functionalized 2-azabicyclo[16.3.1]docosa-pentaene trione derivative, features a complex macrocyclic scaffold with multiple stereochemical centers and substituents. Its structure includes hydroxyl, methoxy, and amino groups at positions 9,13,8,14, and 19, respectively, along with four methyl groups at positions 4,10,12,14. The compound’s synthesis involves multistep organic reactions, yielding 21% under optimized conditions (hexane:EtOAc mobile phase) . Its spectral data (e.g., HRMS, IR) and melting point are critical for structural validation .

Properties

IUPAC Name

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHAJOLMHIBHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione involves several steps, starting from geldanamycin. The key steps include the removal of the carbamoyl group and the introduction of an amino group at the 17th position. This can be achieved through a series of chemical reactions involving specific reagents and conditions. For example, the carbamoyl group can be removed using a strong base, and the amino group can be introduced using an amination reaction .

This may include the use of biocatalysts or engineered microbial strains to enhance yield and reduce production costs .

Chemical Reactions Analysis

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another.

Scientific Research Applications

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione involves the inhibition of Hsp90. Hsp90 is a chaperone protein that assists in the folding, stabilization, and activation of various client proteins. By binding to the ATP/ADP-binding pocket of Hsp90, this compound prevents the proper functioning of Hsp90, leading to the degradation of its client proteins. This disruption affects several cellular processes, including cell cycle regulation, apoptosis, and stress response, ultimately inhibiting the growth and survival of cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Molecular Weight Bioactivity/Application Source
Target Compound Reference structure with -NH2, -OH, -OCH3, and methyl groups 760.8 g/mol* Under investigation
(4E,6Z...-9-yl carbamate) () Carbamate group at C9; phenethylamino side chain ~850 g/mol HSP90 inhibition (predicted)
Geldanamycin-based derivatives (e.g., 3c-3f) () Substituents: Dioxopiperidin-isoindolinyl linkers at C19 950–1100 g/mol HSP90 degraders (confirmed activity)
8TO () Dimethylaminoethylamino group at C19; pentamethyl substitution 642.8 g/mol Unreported
3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-triene-tetraone () Oxygen bridges replacing N and methyl groups; tetraketone scaffold 364.3 g/mol Synthetic intermediate
19-Phenethyl-5,14-dioxa-19-aza-tricyclo[...]pentaene-trione () Phenethyl group; additional oxa-aza rings 543.6 g/mol Cobalt-mediated synthesis

*Estimated based on formula C33H50N4O8 (analogous to ).

Key Observations:

  • Side-Chain Modifications : Derivatives in and exhibit altered bioactivity profiles due to carbamate or dioxopiperidin-isoindolinyl substituents, which enhance binding to HSP90 .
  • Stereochemical Variance : The target compound’s stereochemistry (e.g., 8S,9S,13R configurations) distinguishes it from analogues like 8TO (), which lacks hydroxyl groups .

Computational Similarity Analysis

Tanimoto and Dice Coefficients

Using 2D/3D fingerprinting (e.g., MACCS, Morgan), the target compound shows:

  • ~65–75% similarity to geldanamycin derivatives () due to shared bicyclo[16.3.1]docosa cores .
  • <50% similarity to tetraoxa derivatives (), highlighting the impact of oxygen bridges on structural divergence .

Molecular Networking (MS/MS Fragmentation)

Clustering via cosine scores () groups the target compound with macrocyclic HSP90 inhibitors (e.g., radicicol analogues), supported by shared fragmentation patterns (e.g., m/z 642–850) .

Bioactivity Correlations

  • HSP90 Inhibition: The carbamate and amino side chains () mimic geldanamycin’s binding to the ATPase domain, as confirmed by docking studies .
  • Anticancer Potential: Bioactivity clustering () links the compound’s structural class to apoptosis induction and kinase modulation .

Physicochemical Property Comparison

Table 2: Pharmacokinetic Properties*

Property Target Compound Geldanamycin (3c, ) 8TO ()
LogP (lipophilicity) 2.1 3.8 1.5
Hydrogen Bond Donors 5 6 4
Rotatable Bonds 8 12 6
Polar Surface Area (Ų) 180 220 150

*Predicted using SwissSimilarity () and PubChem data .

The target compound’s moderate LogP (2.1) and polar surface area (180 Ų) suggest better solubility than geldanamycin derivatives but lower membrane permeability than 8TO .

Biological Activity

The compound 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione represents a significant area of interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C32H48N4O8C_{32}H_{48}N_{4}O_{8}, with a molecular weight of approximately 624.76 g/mol. The compound features multiple functional groups that are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated against various cancer cell lines to determine its efficacy and mechanism of action.
  • Antimicrobial Properties : Some investigations have reported antimicrobial effects against specific bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:

  • Cell Lines Tested : The compound was tested against several leukemia cell lines including CCRF-CEM.
  • IC50 Values : The IC50 values ranged significantly depending on the specific analogs and conditions used in the study. For example, one study indicated an IC50 greater than 20 µg/mL for most compounds tested, while one analog showed an IC50 of 6.7 µg/mL .

Antimicrobial Properties

The compound has demonstrated activity against certain bacterial strains:

  • Tested Strains : Studies included testing against Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent research has highlighted potential neuroprotective effects:

  • Model Systems : Animal models of Alzheimer’s disease were utilized to assess cognitive function and dendritic spine density.
  • Findings : Daily administration showed improvements in cognitive function and increased dendritic spine density in treated mice compared to controls .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activityCompound showed significant inhibition of CCRF-CEM leukemia cells with varying IC50 values .
Study 2Assess antimicrobial efficacyDemonstrated activity against specific bacterial strains; effective at low concentrations .
Study 3Investigate neuroprotective effectsImproved cognitive function in Alzheimer’s model mice; increased dendritic spine density observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.